2-(1H-吲哚-3-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

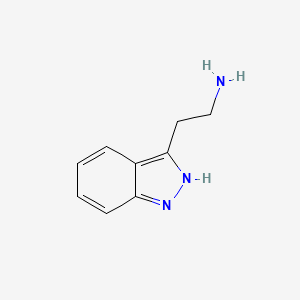

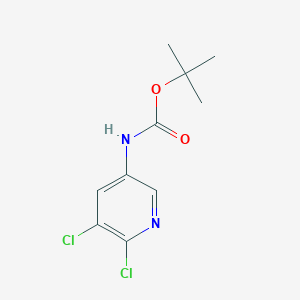

“2-(1H-indazol-3-yl)ethanamine” is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of “2-(1H-indazol-3-yl)ethanamine” is C9H11N3 . The exact mass is 161.095291 Da and the monoisotopic mass is also 161.095291 Da .Chemical Reactions Analysis

As of now, there is limited information available on the specific chemical reactions involving "2-(1H-indazol-3-yl)ethanamine" .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indazol-3-yl)ethanamine” include a molecular weight of 161.20 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 149 .科学研究应用

Anti-Inflammatory Applications

Indazole derivatives, including “2-(1H-indazol-3-yl)ethanamine”, have been studied for their potential anti-inflammatory properties. Compounds with the indazole moiety have shown promise in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. These studies suggest that indazole derivatives could be developed into new anti-inflammatory therapies with minimal side effects .

Antimicrobial Activity

The antimicrobial activities of indazole compounds have been explored, with some derivatives demonstrating moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. This indicates a potential for indazole-based compounds in the development of new antimicrobial agents .

Anticancer Potential

Indazole derivatives have been evaluated for their antiproliferative activities against a panel of tumor cell lines derived from clinically isolated cancer types. The results have shown that certain N-phenyl-1H-indazole-1-carboxamides exhibit significant in vitro antiproliferative activities, highlighting the potential of indazole compounds in cancer therapy .

Hypoglycemic Effects

The hypoglycemic activity of indazole derivatives is another area of interest. While specific studies on “2-(1H-indazol-3-yl)ethanamine” are not detailed, the broader family of indazole compounds has been associated with potential hypoglycemic effects, which could be beneficial in the treatment of diabetes .

Antiprotozoal Applications

Indazole compounds have shown potential in the treatment of protozoal infections. Their ability to inhibit the growth of protozoa suggests that they could be used to develop new antiprotozoal drugs, which are much needed in the fight against parasitic diseases .

Neurotransmitter Research

“2-(1H-Indazol-3-yl)ethanamine” has been found in trace amounts in the mammalian brain and is believed to act as a neuromodulator or neurotransmitter. This opens up avenues for research into the role of indazole derivatives in neurological functions and disorders .

Respiratory Disease Treatment

Indazoles have been identified as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases. This suggests that “2-(1H-indazol-3-yl)ethanamine” could be part of novel treatments for conditions such as asthma and chronic obstructive pulmonary disease .

安全和危害

未来方向

属性

IUPAC Name |

2-(2H-indazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTADWSDGULTVBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627219 |

Source

|

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indazol-3-yl)ethanamine | |

CAS RN |

6814-68-2 |

Source

|

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)